

# Technical Guide: 4-Iodo-6-oxabicyclo[3.2.1]octane

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## Compound of Interest

Compound Name: 4-Iodo-6-oxabicyclo[3.2.1]octane

Cat. No.: B2948993

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CAS Number: 2089257-16-7

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4-Iodo-6-oxabicyclo[3.2.1]octane**, a bicyclic ether of interest in organic synthesis and medicinal chemistry. Due to the limited availability of data for this specific compound, this guide includes information on closely related analogues to provide a predictive and practical framework for its study and application.

## Physicochemical Properties

Quantitative data for **4-Iodo-6-oxabicyclo[3.2.1]octane** is not readily available in public databases. The following table summarizes the computed and experimental data for the closely related analogue, 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one (CAS: 76140-13-1), which serves as a valuable reference.<sup>[1][2][3]</sup>

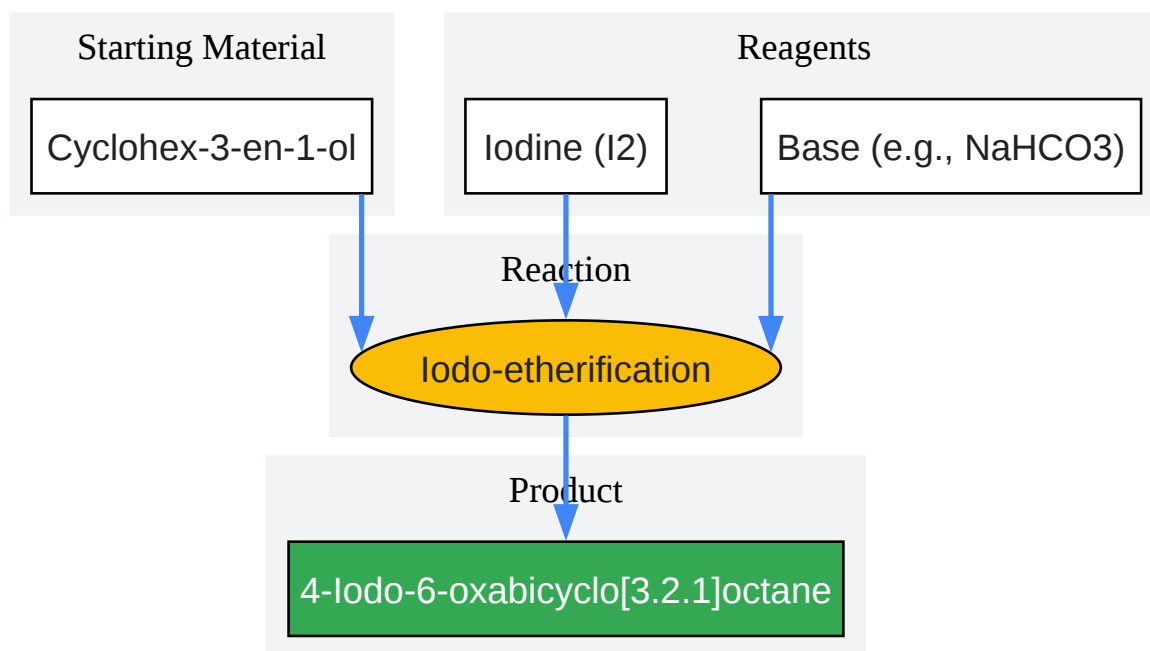
Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>11</sub> IO	(Predicted)
Molecular Weight	238.07 g/mol	(Predicted)
Analogue Molecular Formula	C <sub>7</sub> H <sub>9</sub> IO <sub>2</sub>	PubChem[1]
Analogue Molecular Weight	252.05 g/mol	PubChem[1]
Analogue Melting Point	Not Available	-
Analogue XLogP3	1.8	PubChem[1]
Analogue Hydrogen Bond Donor Count	0	PubChem[1]
Analogue Hydrogen Bond Acceptor Count	2	PubChem[1]
Analogue Rotatable Bond Count	0	PubChem[1]
Analogue Exact Mass	251.96473 Da	PubChem[1]
Analogue Monoisotopic Mass	251.96473 Da	PubChem[1]
Analogue Topological Polar Surface Area	26.3 Å <sup>2</sup>	PubChem[1]
Analogue Heavy Atom Count	10	PubChem[1]

## Synthesis and Experimental Protocols

The synthesis of **4-Iodo-6-oxabicyclo[3.2.1]octane** is not explicitly detailed in the current body of scientific literature. However, a plausible and efficient synthetic route is the intramolecular iodo-etherification of a suitable cyclohexenol precursor. This method is a common and reliable strategy for the construction of oxabicyclic systems.

## Proposed Synthetic Pathway: Iodo-etherification

The logical workflow for the proposed synthesis is outlined below.



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Caption: Proposed synthetic pathway for **4-iodo-6-oxabicyclo[3.2.1]octane**.

The reaction proceeds via an electrophilic addition of iodine to the double bond of cyclohex-3-en-1-ol, followed by the intramolecular attack of the hydroxyl group to form the bicyclic ether.

## Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for iodo-etherification reactions.

Materials:

- Cyclohex-3-en-1-ol
- Iodine (I<sub>2</sub>)
- Sodium bicarbonate (NaHCO<sub>3</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Saturated aqueous sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) solution

- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

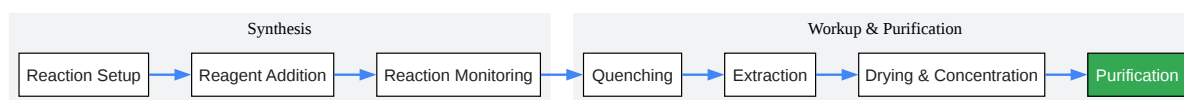
Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclohex-3-en-1-ol (1.0 equivalent) in dichloromethane.
- **Addition of Base:** To the solution, add solid sodium bicarbonate (2.0 equivalents).
- **Addition of Iodine:** While stirring vigorously at room temperature, add a solution of iodine (1.5 equivalents) in dichloromethane dropwise over 30 minutes. The reaction mixture will typically decolorize as the iodine is consumed.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Workup:** Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.
- **Extraction:** Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

- Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure **4-Iodo-6-oxabicyclo[3.2.1]octane**.

## Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.



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Caption: General experimental workflow for synthesis and purification.

## Signaling Pathways and Biological Activity

Currently, there is no specific information available in the searched literature regarding the involvement of **4-Iodo-6-oxabicyclo[3.2.1]octane** in any signaling pathways or its specific biological activities. However, the 6-oxabicyclo[3.2.1]octane core is a scaffold present in some biologically active natural products. The introduction of an iodine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a potential candidate for further investigation in drug discovery programs.

## Safety Information

No specific safety data for **4-Iodo-6-oxabicyclo[3.2.1]octane** was found. As with any chemical substance, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For the analogous compound, rac-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one, the GHS pictogram is GHS07 (Warning) and the hazard statement is H319 (Causes serious eye irritation).[3]

## Conclusion

**4-Iodo-6-oxabicyclo[3.2.1]octane**, identified by CAS number 2089257-16-7, represents an intriguing yet underexplored molecule. While direct experimental data is scarce, this guide provides a robust starting point for researchers by outlining its predicted properties based on a close analogue and proposing a detailed, plausible synthetic route. The provided experimental protocol and workflows offer a practical foundation for its synthesis and purification. Further research into its biological activity is warranted to uncover its potential applications in medicinal chemistry and drug development.

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## References

- 1. 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one | C<sub>7</sub>H<sub>9</sub>IO<sub>2</sub> | CID 13487217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. rac-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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